(2R)-1,1-difluoropropan-2-ol

Asymmetric Synthesis Enantiomeric Excess Biocatalysis

(2R)-1,1-Difluoropropan-2-ol (CAS 948828-03-3) is a chiral fluorinated secondary alcohol belonging to the gem-difluoropropanol class, characterized by two fluorine atoms on the C1 carbon and a hydroxyl group on the stereogenic C2 carbon. With a molecular formula of C3H6F2O and molecular weight of 96.08 g/mol, this compound serves as a versatile chiral building block in medicinal chemistry and agrochemical synthesis.

Molecular Formula C3H6F2O
Molecular Weight 96.08 g/mol
Cat. No. B13601044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-1,1-difluoropropan-2-ol
Molecular FormulaC3H6F2O
Molecular Weight96.08 g/mol
Structural Identifiers
SMILESCC(C(F)F)O
InChIInChI=1S/C3H6F2O/c1-2(6)3(4)5/h2-3,6H,1H3/t2-/m1/s1
InChIKeyAKVKBTWZKYWPNV-UWTATZPHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-1,1-Difluoropropan-2-ol: Chiral Gem-Difluoro Alcohol Building Block for Asymmetric Synthesis


(2R)-1,1-Difluoropropan-2-ol (CAS 948828-03-3) is a chiral fluorinated secondary alcohol belonging to the gem-difluoropropanol class, characterized by two fluorine atoms on the C1 carbon and a hydroxyl group on the stereogenic C2 carbon [1]. With a molecular formula of C3H6F2O and molecular weight of 96.08 g/mol, this compound serves as a versatile chiral building block in medicinal chemistry and agrochemical synthesis [2][3]. Its defined (R)-stereochemistry, combined with the gem-difluoro motif, confers distinct physicochemical properties including a computed LogP of approximately 0.36–0.8 and a polar surface area of 20.2 Ų [1][2].

Why Racemic or Non-Chiral Analogs Cannot Substitute (2R)-1,1-Difluoropropan-2-ol in Stereospecific Applications


In medicinal and agrochemical synthesis, the stereochemical configuration of chiral building blocks directly determines the biological activity, target selectivity, and metabolic fate of downstream drug candidates [1]. Substituting (2R)-1,1-difluoropropan-2-ol with its (S)-enantiomer, the racemic mixture, or achiral difluoropropanol isomers can lead to significant loss of potency, altered pharmacokinetics, or even unwanted toxicity [2]. Furthermore, chemical synthesis of chiral 1,1-difluoro-2-propanol via conventional asymmetric reduction yields only 5–16% enantiomeric excess (ee), rendering such methods unsuitable for pharmaceutical-grade intermediates that demand >99% ee [1]. The enzymatic production route described in the patent literature achieves >99% ee, establishing a clear procurement rationale for the optically pure (R)-form over racemic or low-ee alternatives [1].

Quantitative Evidence for (2R)-1,1-Difluoropropan-2-ol Differentiation: Head-to-Head Comparisons


Enzymatic vs. Chemical Asymmetric Reduction: Optical Purity of Chiral 1,1-Difluoro-2-propanol

The enzymatic production method using whole-cell biocatalysts achieves >99% ee for chiral-1,1-difluoro-2-propanol, compared to only 5–16% ee obtained via conventional chemical asymmetric reduction using B-chlorodiisopinocampheylborane (DIP-Chloride) or R-Alpine-Borane catalysts [1]. This represents an improvement of at least 83 percentage points in optical purity, a critical parameter for pharmaceutical intermediate quality.

Asymmetric Synthesis Enantiomeric Excess Biocatalysis

Lipase-Catalyzed Resolution of gem-Difluorinated Alcohols: (R)-Enantiomer Formation

In the lipase-catalyzed acetylation of racemic 3-benzyloxy-1,1-difluoropropan-2-ol, Candida antarctica lipase B preferentially yields the (R)-enantiomer (1a) as the main product under kinetically controlled conditions, whereas the (S)-enantiomer (1b) is formed via a thermodynamically controlled process involving hydrolysis and chiral isomerization [1][2]. This stereochemical outcome directly validates the utility of the (R)-configuration in enzymatic transformations relevant to medicinal chemistry building block synthesis.

Enzymatic Resolution Chiral Building Block Candida antarctica Lipase B

Lipophilicity Comparison: 1,1-Difluoro vs. 1,1,1-Trifluoro Analog

1,1-Difluoropropan-2-ol exhibits a computed LogP of 0.36–0.8 [1][2], which is substantially lower than the LogP of its 1,1,1-trifluoro analog (reported LogP ~1.5–2.0 for related trifluoro alcohols) . This difference in lipophilicity directly impacts membrane permeability and metabolic stability of downstream drug candidates, making the difluoro analog preferable for optimizing ADME properties in polar or moderately lipophilic target binding pockets.

Lipophilicity LogP Drug Design

Polar Surface Area: Impact on Bioavailability and Permeability

The topological polar surface area (TPSA) of 1,1-difluoropropan-2-ol is 20.2 Ų [1][2], which is identical to that of non-fluorinated propan-2-ol (20.2 Ų) and lower than 1,3-difluoropropan-2-ol (29.5 Ų) . This low TPSA value predicts good passive membrane permeability while maintaining sufficient hydrogen bonding capacity for target engagement.

Polar Surface Area Bioavailability ADME

High-Value Application Scenarios for (2R)-1,1-Difluoropropan-2-ol in Medicinal Chemistry and Agrochemical Synthesis


Synthesis of Chiral gem-Difluorinated Pharmaceutical Intermediates Requiring >99% ee

Based on the >99% ee achievable via enzymatic production [1], (2R)-1,1-difluoropropan-2-ol is the optimal starting material for synthesizing chiral gem-difluorinated drug candidates where stereochemical purity directly correlates with target binding and safety profile. Applications include fluorinated amino acids, peptidomimetics, and enzyme inhibitors for therapeutic areas such as oncology and infectious diseases.

Lipase-Mediated Enantioselective Transformations in Building Block Functionalization

The demonstrated preferential formation of (R)-enantiomer in Candida antarctica lipase B-catalyzed acetylation [2] validates the use of (2R)-1,1-difluoropropan-2-ol in enzymatic cascade reactions. This application scenario is particularly valuable in green chemistry workflows that avoid toxic heavy metal catalysts while maintaining high stereoselectivity.

Fine-Tuning Lipophilicity in Lead Optimization Programs

With a LogP of 0.36–0.8 [3], (2R)-1,1-difluoropropan-2-ol offers a strategic alternative to more lipophilic trifluoro analogs when reduced LogP is required for improved aqueous solubility, reduced plasma protein binding, or enhanced metabolic stability. This application is critical in optimizing ADME properties during lead optimization without compromising the metabolic shielding benefits of fluorine substitution.

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